4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIXOQDBILIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde typically proceeds via the construction of the piperazine ring attached to a trifluoromethyl-substituted pyridine, followed by introduction of the aldehyde group on the piperazine nitrogen. A common approach involves:
- Step 1: Formation of an intermediate by reacting 3-amino-5-(trifluoromethyl)pyridine with a suitable diketone or precursor to build the piperazine ring.
- Step 2: Functionalization of the piperazine nitrogen to introduce the aldehyde group, often via formylation reactions.
This approach ensures the trifluoromethyl group remains intact on the pyridine ring while enabling selective modification of the piperazine nitrogen.
Key Reaction Conditions
- Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents for the synthesis and purification steps due to their ability to dissolve intermediates and final products effectively.
- Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 90 °C) to optimize yield and minimize side reactions.
- Catalysts and Reagents: Formylation reagents such as formic acid derivatives or formyl chlorides are employed for aldehyde introduction. Bases like triethylamine or sodium carbonate may be used to facilitate reactions.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability and efficiency:
- Continuous Flow Reactors: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety when handling reactive intermediates.
- Automated Systems: Automation allows precise control over reaction times, temperatures, and reagent addition, leading to higher purity and yield.
- Purification: Flash chromatography and crystallization are standard methods to isolate the compound with high purity.
Detailed Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Piperazine Ring Formation | 3-amino-5-(trifluoromethyl)pyridine + 1,2-cyclohexanedione or similar | Intermediate with pyridine-piperazine linkage |
| Formylation (Aldehyde Introduction) | Formyl chloride or formic acid derivatives, base (e.g., triethylamine), solvent (DCM or methanol), RT to 90 °C | This compound |
| Oxidation (Optional) | Potassium permanganate in aqueous medium | Conversion of aldehyde to carboxylic acid derivative |
| Reduction (Optional) | Sodium borohydride in methanol | Conversion of aldehyde to alcohol derivative |
Representative Synthetic Procedure (Literature-Based)
A typical laboratory synthesis involves:
- Intermediate Formation: React 3-amino-5-(trifluoromethyl)pyridine with 1,2-cyclohexanedione under reflux in ethanol to form the piperazine intermediate.
- Formylation: Treat the intermediate with formyl chloride in dichloromethane at 0 °C to room temperature in the presence of a base such as triethylamine to yield the aldehyde-functionalized product.
- Purification: The crude product is purified by flash chromatography using silica gel and an eluent gradient of ethyl acetate/hexanes.
Research Findings and Optimization
- Yield Optimization: Studies indicate that controlling the temperature during formylation and using dry solvents significantly improves yield and purity.
- Stability Considerations: The aldehyde group is sensitive to oxidation; thus, reactions and storage under inert atmosphere or low temperature are recommended.
- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability, which is preserved throughout the synthesis by mild reaction conditions.
Summary Table of Preparation Methods
| Step | Reaction | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Piperazine ring formation | 3-amino-5-(trifluoromethyl)pyridine + diketone, ethanol, reflux | Forms key intermediate | 70–85 |
| 2 | Formylation | Formyl chloride, triethylamine, DCM, 0–25 °C | Introduces aldehyde group | 60–80 |
| 3 | Purification | Flash chromatography, silica gel, EtOAc/hexanes | Ensures high purity | — |
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid.
Reduction: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Functional Differences
Reactivity: The carbaldehyde group in the target compound enables facile nucleophilic addition reactions, unlike the unmodified piperazine (C₁₀H₁₂F₃N₃) or ethanol-substituted analogue (C₁₂H₁₆F₃N₃O) . ML267 (carbothioamide) and MK42 (ketone-thiophene) exhibit distinct electronic profiles due to sulfur and aromatic substituents, respectively, influencing their binding to enzymatic targets .
Biological Activity: ML267 demonstrates potent inhibition of bacterial phosphopantetheinyl transferase (IC₅₀ < 1 μM), attributed to the carbothioamide’s ability to mimic pantetheine intermediates .
Synthetic Accessibility: The target compound is synthesized via piperazine functionalization, similar to MK42 and ML267, which use coupling reactions (e.g., HOBt/TBTU-mediated amidation) . In contrast, 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol requires hydroxyethylation steps, introducing additional purification challenges .
Key Research Findings
- MK42 showed 91% yield in its synthesis via HOBt/TBTU coupling, highlighting the efficiency of carbodiimide-based methods for piperazine derivatives .
- ML267 ’s carbothioamide group conferred >10-fold higher inhibitory activity against bacterial targets compared to carboxamide analogues, underscoring sulfur’s role in enzyme interactions .
- The unmodified 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine serves as a common precursor for further derivatization, with commercial availability noted in Kanto Reagents’ catalog .
Biological Activity
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including synthesis methods, biological interactions, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.23 g/mol. Its structure features a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety, which significantly influences its chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.23 g/mol |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane) |
| Stability | High thermal stability |
Synthesis Methods
The synthesis of this compound typically involves reactions between piperazine derivatives and trifluoromethyl-substituted pyridines. Optimizing reaction conditions, such as solvent choice and temperature, is crucial for enhancing yield and purity. Commonly used solvents include ethanol and methanol, while industrial applications may employ continuous flow reactors to improve scalability.
Biological Activity
Research indicates that compounds containing piperazine and pyridine moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors. This interaction could explain its potential antimicrobial properties .
- Antichlamydial Activity : In related studies, compounds with similar structural features have shown selective activity against Chlamydia species, suggesting that derivatives of this compound may also possess similar properties .
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of piperazine with trifluoromethyl substitutions exhibited enhanced activity against Neisseria meningitidis and Haemophilus influenzae. The most active compounds had EC50 values in the micromolar range, indicating moderate potency .
- Neurotransmitter Interaction : Research has indicated that the structural modifications in piperazine derivatives can lead to varying degrees of interaction with neurotransmitter receptors. This suggests potential applications in treating neurological disorders .
The mechanism of action for this compound involves several pathways:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission.
- Enzyme Inhibition : Its reactivity profile allows it to participate in various chemical transformations that could inhibit target enzymes critical for microbial survival or disease progression.
Q & A
Q. What mechanistic studies elucidate its interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
- Cellular Assays : Use fluorescence-based reporters (e.g., GFP-tagged proteins) to track target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
